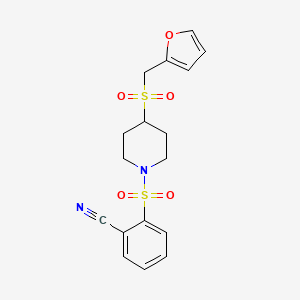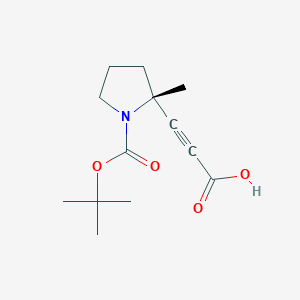![molecular formula C14H14FN3O2 B2802198 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034545-16-7](/img/structure/B2802198.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone, also known as Compound A, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Pyrazoline and Pyrazole Derivatives: Scientific Research Applications
Chemical and Biological Properties
Pyrazoline and pyrazole derivatives are recognized for their extensive range of chemical and biological properties. These compounds serve as crucial scaffolds in medicinal chemistry, offering a wide spectrum of pharmacological activities. For instance, they have been explored for their anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The versatility in their chemical reactivity allows for the synthesis of various heterocyclic compounds, which are of paramount importance in developing new therapeutic agents (Ray et al., 2022; Shaaban et al., 2012).
Synthetic Strategies and Therapeutic Applications
The synthetic strategies for pyrazoline and pyrazole derivatives are pivotal in the development of new anticancer agents. These strategies highlight the significance of pyrazolines in multifunctional applications, underscoring their potential as dynamic candidates for therapeutic development. The exploration of these compounds in anticancer research reveals their promising scope and invites further investigation into their pharmacological benefits (Ray et al., 2022; Shaaban et al., 2012).
Recent Advances and Applications
Recent advances in the therapeutic applications of pyrazolines encapsulate a wide array of pharmacological effects. These include not only anticancer activity but also antimicrobial, anti-inflammatory, and neuroprotective effects, highlighting the extensive applicability of these compounds in medicinal chemistry and drug design. The broad therapeutic potential of pyrazoline derivatives illustrates their importance in current pharmaceutical research and development (Shaaban et al., 2012).
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-12-3-1-2-4-13(12)20-10-14(19)17-7-8-18-11(9-17)5-6-16-18/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMJFZLDTLETNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)



![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)





![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
